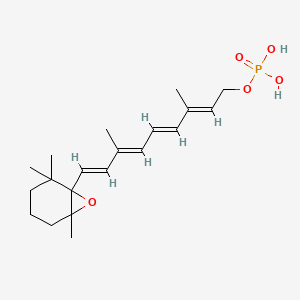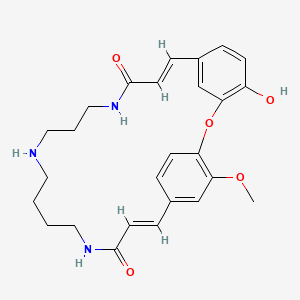
Codonocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codonocarpine is an azamacrocycle and a lactam.
Scientific Research Applications
Traditional and Pharmacological Uses
Codonopsis, including Codonocarpine, has been utilized in traditional medicine, especially in East, Southeast, and Central Asia. It is historically used in traditional Chinese medicine for spleen strengthening, lung tonifying, blood nourishing, and fluid engendering. Additionally, it serves as a food material in some regions, used in tea, wine, soup, and other preparations. The extensive pharmacological activities of Codonopsis, including immune function regulation, hematopoiesis improvement, cardiovascular protection, and more, are supported by its chemical constituents such as polyacetylenes, flavonoids, alkaloids, and others. Remarkably, almost no toxicity or side effects have been recorded for Codonopsis (Gao et al., 2018).
Chromatographic Separation and Structural Elucidation
The this compound type alkaloids from the root bark of Capparis decidua, which has applications in traditional medicine, have been isolated and structurally elucidated. This research highlights the importance of this compound type alkaloids in medicinal applications and provides a basis for further pharmacological studies (Forster et al., 2017).
Preventive and Therapeutic Effects
Codonopsis lanceolata extract, which includes this compound, has demonstrated effectiveness in preventing hypertension in rat models. This suggests potential applications in cardiovascular health management (Han et al., 2018).
Immunomodulatory Properties
Studies have shown that Codonopsis lanceolata has the ability to modulate macrophage-mediated immune responses, contributing to its anti-inflammatory activity. This indicates potential applications in treating lung inflammatory diseases and other immune-related disorders (Lee et al., 2007).
Gastrointestinal Benefits
Inulin-type fructan CP-A from the roots of Codonopsis pilosula has shown protective effects against ethanol-induced acute gastric ulcer in rats. This suggests a role for this compound in treating gastric ulcers and improving gastrointestinal function (Li et al., 2017).
properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(8E,22E)-4-hydroxy-26-methoxy-2-oxa-11,15,20-triazatricyclo[22.2.2.13,7]nonacosa-1(26),3,5,7(29),8,22,24,27-octaene-10,21-dione |
InChI |
InChI=1S/C26H31N3O5/c1-33-24-18-20-6-10-22(24)34-23-17-19(5-9-21(23)30)7-11-26(32)29-16-4-14-27-13-2-3-15-28-25(31)12-8-20/h5-12,17-18,27,30H,2-4,13-16H2,1H3,(H,28,31)(H,29,32)/b11-7+,12-8+ |
InChI Key |
FLRXCRYRYZPGPB-MKICQXMISA-N |
Isomeric SMILES |
COC1=C2C=CC(=C1)/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C3=CC(=C(C=C3)O)O2 |
Canonical SMILES |
COC1=C2C=CC(=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC3=CC(=C(C=C3)O)O2 |
synonyms |
codonocarpine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)
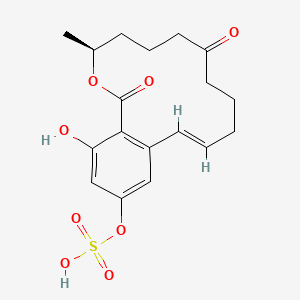
![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
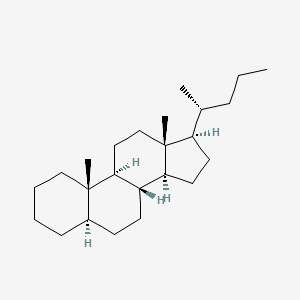
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
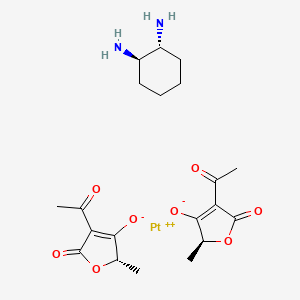
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
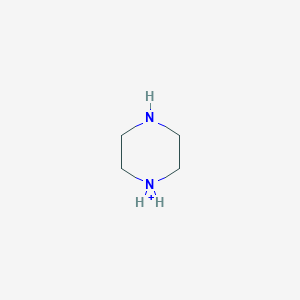
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
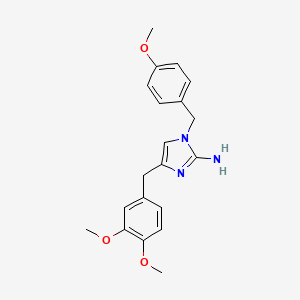
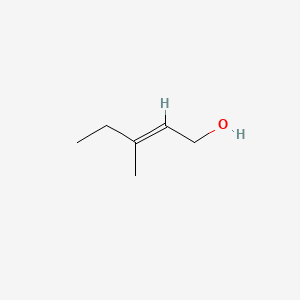
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)
